8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one
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Description
8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.246. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one, falls within the broader class of benzoxazinones, notable for their diverse applications in synthetic organic chemistry and material science. For instance, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been employed to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility of benzoxazinone derivatives in organic synthesis (Gabriele et al., 2006). Moreover, the solventless synthesis of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine, leading to novel copolymerization behaviors, highlights the importance of benzoxazinones in developing sustainable polymeric materials (Wang et al., 2012).
Biological and Ecological Significance
Benzoxazinones, including derivatives like this compound, have been identified for their significant bioactivity and ecological roles. Research has explored their phytotoxic, antifungal, antimicrobial, and antifeedant effects, revealing their potential as leads for natural herbicide models and their importance in the chemical defense mechanisms of benzoxazinone-producing plants (Macias et al., 2009). The defensive role of hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) in the Gramineae against pests and diseases underscores the ecological significance of these compounds in agricultural practices (Niemeyer, 1988).
Material Science and Engineering
The synthesis and functionalization of benzoxazinones have been pivotal in material science, particularly in the development of thermally curable monomers and polymers with advanced properties. For example, the synthesis of a thermally curable benzoxazine monomer with a photodimerizable coumarin group offers insights into the design of new materials with tunable properties through photochemical processes (Kiskan & Yagcı, 2007). Furthermore, the innovative synthesis and characterization of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate as a new corrosion inhibitor for carbon steel in acidic solutions demonstrate the practical applications of benzoxazinones in industrial settings, offering solutions to material degradation and corrosion problems (Hachama et al., 2016).
Properties
IUPAC Name |
8-methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-8-4-3-5-10-11(8)15-13(18-14(10)16)12-9(2)6-7-17-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTUXHINIZHPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=C(C=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.